molecular formula C19H19FN4O2 B5447750 N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5447750
M. Wt: 354.4 g/mol
InChI Key: WZAIKVSNEPQMLB-UHFFFAOYSA-N
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Description

“N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide” is a complex organic compound that contains several functional groups and structural features, including a pyrazole ring, a pyridine ring, a carboxamide group, and a fluorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, which are aromatic and contribute to the compound’s stability. The fluorophenoxy group would likely contribute to the compound’s reactivity and possibly its solubility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenoxy group could increase its lipophilicity, while the carboxamide group could contribute to its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promise in preliminary studies, it could be further developed and optimized for that specific application .

Properties

IUPAC Name

N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-2-24(12-14-7-9-21-10-8-14)19(25)17-11-15(22-23-17)13-26-18-6-4-3-5-16(18)20/h3-11H,2,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAIKVSNEPQMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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